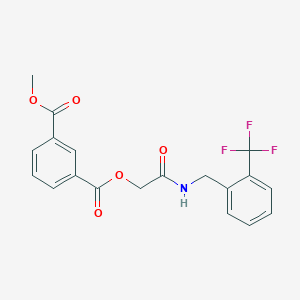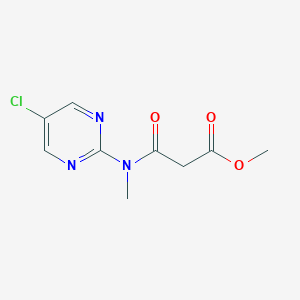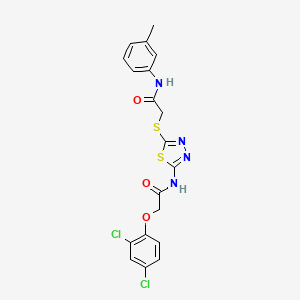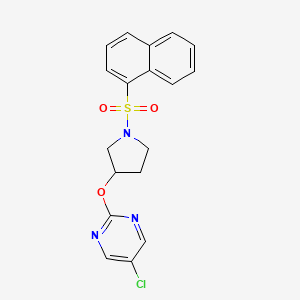
Methyl (2-oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl) isophthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2-oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl) isophthalate, commonly known as MitoQ, is a synthetic compound that is used in scientific research to study the effects of oxidative stress on cells. It is a derivative of coenzyme Q10, which is an antioxidant that is naturally produced by the body. MitoQ has been shown to have a number of potential applications in the fields of medicine and biochemistry.
Applications De Recherche Scientifique
Phthalate Metabolism and Environmental Impact
Research on phthalate compounds, such as Di-iso-nonylphthalate (DINP), has focused on their metabolism and the environmental impact due to their wide usage as plasticizers in polyvinyl chloride (PVC) polymers. Studies detail the human metabolism and elimination processes for DINP, highlighting the excretion of various metabolites, which can serve as biomarkers for exposure assessment (Koch & Angerer, 2007). This research avenue may be relevant for understanding the environmental and health implications of similar compounds like Methyl (2-oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl) isophthalate.
Applications in Polymer Science
The exploration of phthalate derivatives in polymer science offers insights into potential applications of related compounds. For instance, studies on hyperbranched polyamides derived from phthalic acid derivatives reveal applications in creating water-soluble polymers with specific thermal and solubility properties (Ohta et al., 2012). Such research underscores the versatility of phthalate derivatives in designing novel materials with tailored properties, suggesting similar possibilities for Methyl (2-oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl) isophthalate in material science and engineering.
Novel Reagents and Synthetic Chemistry
Phthalate derivatives have also been studied as reagents in synthetic chemistry. For example, Methyl 2-((succinimidooxy)carbonyl)benzoate (MSB) has been identified as an efficient reagent for N-phthaloylation of amino acids and derivatives, showcasing a simple and racemization-free procedure (Casimir, Guichard, & Briand, 2002). This highlights the potential for related compounds to serve as novel reagents in organic synthesis, opening pathways for creating diverse chemical entities with specific functionalities.
Corrosion Inhibition
Another interesting application area is the use of phthalate derivatives as corrosion inhibitors. Studies on Schiff base compounds derived from phthalate analogs demonstrate their efficacy in protecting metals from corrosion in acidic media (Behpour et al., 2009). This suggests that Methyl (2-oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl) isophthalate could potentially be explored for similar applications in materials science, particularly in developing coatings or treatments to enhance material longevity.
Mécanisme D'action
Mode of Action
In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . This suggests that TFMI may affect pathways involving carbon–carbon bond formation.
Action Environment
. This suggests that the action, efficacy, and stability of TFMI may be influenced by the reaction conditions and the stability of the organoboron reagent.
Propriétés
IUPAC Name |
1-O-methyl 3-O-[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO5/c1-27-17(25)12-6-4-7-13(9-12)18(26)28-11-16(24)23-10-14-5-2-3-8-15(14)19(20,21)22/h2-9H,10-11H2,1H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPHVKSWYMJQCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2-oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl) isophthalate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(9-chloro-6-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-(methylthio)benzyl)acetamide](/img/structure/B2394315.png)
![tert-Butyl ((2-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate](/img/structure/B2394316.png)
![2-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2394317.png)

![Ethyl 4-({7-methyl-3-[(4-methylpiperidin-1-yl)carbonyl]-1,8-naphthyridin-4-yl}amino)benzoate](/img/structure/B2394320.png)



![1-benzyl-2-(4-bromophenyl)-2-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2394324.png)
![(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2394327.png)
![2-(2-(1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2394330.png)
![1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one](/img/structure/B2394331.png)